molecular formula C20H24ClN3O4 B3462992 1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine

Cat. No.: B3462992
M. Wt: 405.9 g/mol
InChI Key: YFHQCKBIYISACF-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group and a 4,5-dimethoxy-2-nitrophenylmethyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 2-chlorophenylmethyl and 4,5-dimethoxy-2-nitrophenylmethyl groups. This can be done using appropriate halogenated precursors and base catalysts.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as antiparasitic agents.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3-chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-methoxyphenyl)piperazine: Investigated for its potential antipsychotic and antiemetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-27-19-11-16(18(24(25)26)12-20(19)28-2)14-23-9-7-22(8-10-23)13-15-5-3-4-6-17(15)21/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQCKBIYISACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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